4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one
Overview
Description
4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one is a heterocyclic compound with the molecular formula C4H4BrNO2 and a molecular weight of 177.98 g/mol This compound is characterized by a bromine atom attached to a pyrrolone ring, which is a five-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the bromination of 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolone derivatives .
Scientific Research Applications
4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-5-hydroxy-2H-pyrrol-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Iodo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one: Contains an iodine atom, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of diverse compounds with tailored properties .
Properties
IUPAC Name |
3-bromo-2-hydroxy-1,2-dihydropyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h1,4,8H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWEQUZJREXDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(NC1=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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